![molecular formula C15H17N5O2 B2746093 N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903913-12-1](/img/structure/B2746093.png)
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Methylpyridin-2-yl)acetamide” is a chemical reagent used in the synthesis of potent inhibitors of Eimeria tenalla cGMP-dependant protein kinase as antiparasitic agents . It’s also used in the 1-pot synthesis of difluoromethyl-2-pyridone derivatives .
Synthesis Analysis
A research group has reported the synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide in good yield (80%) by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) coupling reagent and pyridine .
Chemical Reactions Analysis
The chemical reactions of “N-(4-methylpyridin-2-yl)acetamide” and its analogues have been studied for their antibacterial activities against ESBL-producing E. coli ST131 strains .
Physical And Chemical Properties Analysis
“N-(4-Methylpyridin-2-yl)acetamide” has a boiling point of 343.1 ℃ at 760 mmHg, a melting point of 90-94 ℃, and a density of 1.137 g/cm3 .
Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitors
"N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide" and its derivatives are extensively studied for their potential as tyrosine kinase inhibitors. These compounds are explored for their ability to inactivate pan-erbB tyrosine kinases, with specific attention to their irreversible inhibition capabilities and solubility enhancement. The research highlights the importance of Michael acceptor units in achieving irreversible inhibition and the tolerance of substitution at specific positions to enhance solubility without compromising potency. Such inhibitors are significant in the context of cancer therapy, offering potential for clinical applications in targeting erbB-mediated tumor growth and proliferation (Smaill et al., 2001).
Renin Inhibitors
In the pursuit of renin inhibitors for the treatment of hypertension, "this compound" derivatives have been synthesized to enhance bioavailability and maintain potent inhibitory activity. The development of benzimidazole derivatives showcases the effort to optimize the pharmacokinetic profile through structural modifications, aiming to achieve superior plasma renin inhibition compared to established treatments like aliskiren. This research underscores the therapeutic potential of these derivatives in managing blood pressure and related cardiovascular conditions (Tokuhara et al., 2018).
Antimicrobial Activity
The antimicrobial activity of "this compound" derivatives has also been a subject of interest. Studies involving novel heterocyclic compounds containing this moiety have shown promising antibacterial and antifungal properties. The synthesis and reaction of these compounds with different reagents, leading to various heterocyclic structures, demonstrate their potential as effective antimicrobial agents. This area of research offers valuable insights into the development of new antimicrobial treatments (Zaki et al., 2020).
Met Kinase Inhibitors
Further investigations into "this compound" derivatives have identified them as selective and potent Met kinase inhibitors. These compounds show potential in tumor growth inhibition, highlighting their relevance in cancer research. The development of these inhibitors involves optimizing enzyme potency and aqueous solubility, with some derivatives demonstrating significant in vivo efficacy against tumor models. This line of research is crucial for advancing cancer therapeutics, particularly in targeting the Met kinase pathway involved in tumor development and metastasis (Schroeder et al., 2009).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide” and similar compounds could involve further exploration of their antibacterial activities, particularly against ESBL-producing strains . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could provide valuable insights.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRRPDFAPVGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.